molecular formula C18H26N4O B5524437 1-methyl-N-[3-methyl-1-(3-pyridinyl)butyl]-3-propyl-1H-pyrazole-5-carboxamide

1-methyl-N-[3-methyl-1-(3-pyridinyl)butyl]-3-propyl-1H-pyrazole-5-carboxamide

Cat. No. B5524437
M. Wt: 314.4 g/mol
InChI Key: AJAOWHMZPOQVDY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves reactions that introduce the pyrazole ring or modify its substituents to achieve desired functionalities. For instance, experimental and theoretical studies have shown that 1H-pyrazole-3-carboxylic acid can be converted into corresponding carboxamides through reactions with various amines. The reaction conditions, such as the presence of acid chloride and base, significantly influence the product formation and yield. These processes illustrate the synthetic flexibility and complexity of creating specific pyrazole derivatives, including the target compound (İ. Yıldırım, F. Kandemirli, E. Demir, 2005).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including the target molecule, can be elucidated using spectroscopic methods and theoretical calculations. Studies involving X-ray diffraction and density-functional-theory (DFT) calculations have been conducted to understand the geometry, stability, and electronic properties of these molecules. For example, structural studies on pyrazole analogs have revealed insights into their conformation and the impact of substituents on their stability and reactivity (Li-qun Shen et al., 2012).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, reflecting their rich chemistry. These reactions can include nucleophilic substitution, cyclization, and functionalization, leading to a wide range of products with diverse chemical properties. The reactivity of these compounds often depends on the nature of the substituents and the reaction conditions. Some derivatives have been found to exhibit moderate antifungal activities, highlighting the potential biological relevance of these chemical transformations (Zhi-bing Wu et al., 2012).

Scientific Research Applications

Synthesis and Reaction Mechanisms

  • A study explored the functionalization reactions of related pyrazole compounds, demonstrating the synthesis of pyrazole-carboxamides through reactions of acid chloride with diamines. This research provides insights into the synthesis process that could be applicable to the compound , highlighting the versatility of pyrazole derivatives in chemical synthesis (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).
  • Another study presented a one-pot synthesis method for imidazo[1,5-a]pyridines starting from carboxylic acid and aminopyridines. This method could be relevant for synthesizing derivatives of the compound , showcasing the compound's potential in creating structurally diverse pyrazole-based molecules (J. Crawforth & Melissa Paoletti, 2009).

Derivative Synthesis and Applications

  • Research on the synthesis of 5-arylpyrazolo[4,3-d]pyrimidin-7-ones indicates the possibility of introducing various aryl substituents to the pyrazole core. This study underscores the compound's utility in creating molecules with potential pharmaceutical applications (T. Maruthikumar & P. Rao, 2003).
  • An investigation into the modification and efficient synthesis of pyrazolo[4,3-d]pyrimidin-7-ones reveals methods for bromination and conversion into carboxamides, which could be directly relevant to manipulating the core structure of the compound for research or therapeutic purposes (K. Khan et al., 2005).

Potential Medicinal Applications

  • The synthesis and characterization of new pyrazole and pyrazolopyrimidine derivatives , along with their evaluation for cytotoxic activity against cancer cells, indicate the compound's potential as a precursor in creating anticancer agents (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014).

Mechanism of Action

The mechanism of action of a compound depends on its biological target. For example, some pyrazole derivatives are known to inhibit enzymes or bind to receptors . Without specific information on the biological activity of the compound, it’s difficult to provide a detailed mechanism of action .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties, as well as its biological activity . For example, some compounds may be toxic or flammable . It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions for research on a compound would depend on its potential applications. For example, if the compound shows promising biological activity, it could be further developed as a drug . Alternatively, if it has unique physical or chemical properties, it could be used in materials science or other fields .

properties

IUPAC Name

2-methyl-N-(3-methyl-1-pyridin-3-ylbutyl)-5-propylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N4O/c1-5-7-15-11-17(22(4)21-15)18(23)20-16(10-13(2)3)14-8-6-9-19-12-14/h6,8-9,11-13,16H,5,7,10H2,1-4H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJAOWHMZPOQVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1)C(=O)NC(CC(C)C)C2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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